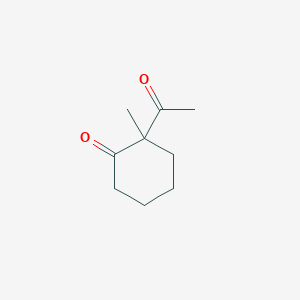
2-Acetyl-2-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-2-methylcyclohexanone is an organic compound belonging to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with an acetyl group and a methyl group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-2-methylcyclohexanone typically involves the acetylation of 2-methylcyclohexanone. One common method includes the reaction of 2-methylcyclohexanone with acetic anhydride in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-2-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanones.
Applications De Recherche Scientifique
2-Acetyl-2-methylcyclohexanone has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-Acetyl-2-methylcyclohexanone involves its interaction with various molecular targets and pathways. The compound can undergo keto-enol tautomerism, where it exists in equilibrium between its keto and enol forms. This tautomerism plays a crucial role in its reactivity and interaction with other molecules. The presence of the acetyl and methyl groups influences its chemical behavior, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
2-Methylcyclohexanone: Similar in structure but lacks the acetyl group.
2-Acetylcyclohexanone: Similar but without the methyl group at the second position.
Cyclohexanone: The parent compound without any substituents
Uniqueness: 2-Acetyl-2-methylcyclohexanone is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and various industrial applications .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-acetyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-7(10)9(2)6-4-3-5-8(9)11/h3-6H2,1-2H3 |
Clé InChI |
VMYSGMJDFWQFQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCCCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


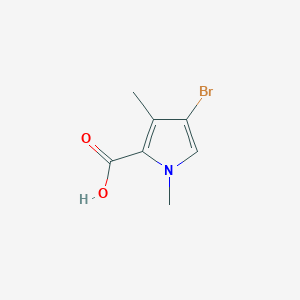
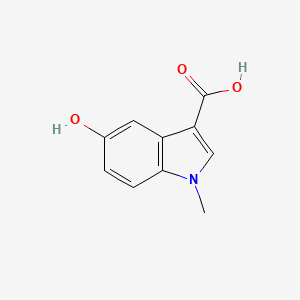
![tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)
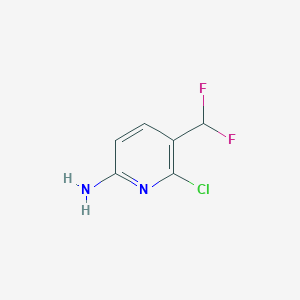


![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol](/img/structure/B15330562.png)
![(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B15330568.png)

![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)

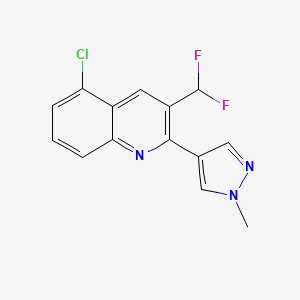
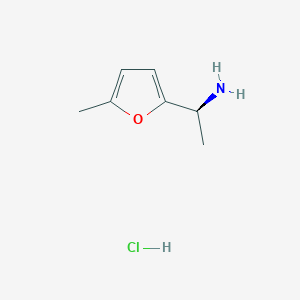
![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
